Cas no 52407-43-9 (1-Benzofuran-3-ylacetonitrile)
1-Benzofuran-3-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzofuran-3-ylacetonitrile
- 2-(1-benzofuran-3-yl)acetonitrile
- 3-Benzo[b]furylacetonitrile
- 3-Benzofuranacetonitrile
- 2-benzo[b]furan-3-ylethanenitrile
- 3-benzofuranylacetonitrile
- 3-Cyanomethylbenzo[b]furan
- Benzo[b]furan-3-acetonitrile
- benzo[b]furan-3-yl acetonitrile
- Benzofuran-3-acetonitrile
- 2-(benzofuran-3-yl)acetonitrile
- 2-(3-benzofuranyl)acetonitrile
- PubChem7006
- BJAJKVZABJZXDC-UHFFFAOYSA-N
- 2-(1-benzofuran-3-yl)ethanenitrile
- S
- FT-0622683
- AC6292
- CS-0182627
- Benzofuran-3-acetonitrile, 95%
- J-506224
- MFCD02183555
- EN300-171187
- SY045623
- A829061
- SCHEMBL274259
- AKOS005255003
- 52407-43-9
- AS-59771
- DTXSID70377711
-
- MDL: MFCD02183555
- Inchi: 1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
- InChI Key: BJAJKVZABJZXDC-UHFFFAOYSA-N
- SMILES: O1C=C(CC#N)C2C=CC=CC1=2
- BRN: 1282785
Computed Properties
- Exact Mass: 157.05300
- Monoisotopic Mass: 157.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 36.9
Experimental Properties
- Color/Form: solid
- Density: 1.185
- Melting Point: 38-42 °C (lit.)
- Boiling Point: 120 °C/0.5 mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: 1.608
- Water Partition Coefficient: Insoluble in water.
- PSA: 36.93000
- LogP: 2.49888
- Solubility: Not available
1-Benzofuran-3-ylacetonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36-S36/37/39-S22
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
1-Benzofuran-3-ylacetonitrile Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzofuran-3-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007059-1g |
1-Benzofuran-3-ylacetonitrile |
52407-43-9 | 95% | 1g |
2551CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NF231-50mg |
1-Benzofuran-3-ylacetonitrile |
52407-43-9 | 95% | 50mg |
166.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NF231-200mg |
1-Benzofuran-3-ylacetonitrile |
52407-43-9 | 95% | 200mg |
368.0CNY | 2021-07-13 | |
| Chemenu | CM154959-5g |
3-Benzo[b]furylacetonitrile |
52407-43-9 | 98% | 5g |
$386 | 2021-06-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007059-1g |
1-Benzofuran-3-ylacetonitrile |
52407-43-9 | 95% | 1g |
2551.0CNY | 2021-07-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07575-1g |
1-Benzofuran-3-ylacetonitrile |
52407-43-9 | 98% | 1g |
¥1729.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B919402-250mg |
2-(3-Benzofuranyl)acetonitrile |
52407-43-9 | 95% | 250mg |
¥449.10 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B919402-1g |
2-(3-Benzofuranyl)acetonitrile |
52407-43-9 | 95% | 1g |
¥963.00 | 2022-09-29 | |
| TRC | B427250-25mg |
1-benzofuran-3-ylacetonitrile |
52407-43-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427250-50mg |
1-benzofuran-3-ylacetonitrile |
52407-43-9 | 50mg |
$ 65.00 | 2022-06-07 |
1-Benzofuran-3-ylacetonitrile Suppliers
1-Benzofuran-3-ylacetonitrile Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-Benzofuran-3-ylacetonitrile
Comprehensive Overview of 1-Benzofuran-3-ylacetonitrile (CAS No. 52407-43-9): Properties, Applications, and Industry Insights
1-Benzofuran-3-ylacetonitrile (CAS No. 52407-43-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a derivative of benzofuran, this nitrile-containing molecule serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C10H7NO, and distinct benzofuran backbone make it valuable for designing bioactive molecules, aligning with current trends in green chemistry and drug discovery.
The compound's acetonitrile moiety enhances its reactivity, enabling applications in heterocyclic synthesis—a hot topic in medicinal chemistry forums. Researchers frequently search for "benzofuran derivatives uses" or "CAS 52407-43-9 solubility," reflecting interest in its physicochemical behavior. With a melting point range of 85–88°C and moderate polarity, 1-Benzofuran-3-ylacetonitrile exhibits compatibility with common organic solvents like ethanol and DMSO, crucial for high-throughput screening workflows.
In the context of sustainable synthesis, this compound aligns with the growing demand for eco-friendly intermediates. A 2023 study highlighted its role in catalyzing metal-free reactions—addressing queries like "how to reduce heavy metal residues in APIs." Its low toxicity profile (as per OECD guidelines) further supports adoption in bioconjugation applications, a trending niche in antibody-drug conjugate (ADC) development.
Analytical characterization of 52407-43-9 typically involves HPLC-MS and NMR spectroscopy, with fragmentation patterns often discussed in "mass spectrometry interpretation" forums. The compound's UV absorption at 270–280 nm makes it suitable for photocatalysis research, another rapidly evolving field. Industry patents reveal its utility in creating fluorescent probes—responding to searches about "small molecule sensors for cellular imaging."
From a regulatory perspective, 1-Benzofuran-3-ylacetonitrile complies with REACH and FDA GMP standards when used in controlled processes. Its stability under inert atmospheres (validated by accelerated degradation studies) addresses common concerns about "nitrile compound storage conditions." The global market for such high-purity intermediates is projected to grow at 6.2% CAGR through 2028, driven by demand for precision therapeutics.
Emerging applications include its use in covalent organic frameworks (COFs)—a trending search term in materials science circles. The compound's π-conjugated system enables electron delocalization, making it valuable for organic electronics research. Recent publications also explore its role in enantioselective catalysis, particularly for constructing chiral benzofuran scaffolds sought after in asymmetric synthesis.
For quality assurance, suppliers typically provide certificates of analysis (CoA) with parameters like HPLC purity ≥98% and residual solvent levels—key metrics for researchers querying "how to validate synthetic intermediates." Proper handling requires standard laboratory PPE, with disposal methods adhering to EPA guidelines for nitrile-containing compounds.
In conclusion, 1-Benzofuran-3-ylacetonitrile (CAS 52407-43-9) represents a multifaceted building block bridging pharmaceutical innovation and advanced material science. Its evolving applications reflect broader industry shifts toward functionalized heterocycles and atom-efficient synthesis, making it a compound of enduring scientific and commercial relevance.
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